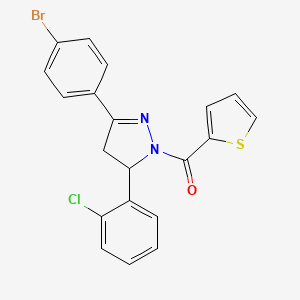
(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone," is a derivative of the pyrazolone family, which is known for its pharmacological potential. The structure of this compound suggests that it may have central nervous system (CNS) depressant activity, anticonvulsant properties, and possibly antipsychotic effects. The presence of bromophenyl and chlorophenyl groups may contribute to these activities, as seen in related compounds .
Synthesis Analysis
The synthesis of related pyrazolone derivatives involves the formation of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which have demonstrated a range of CNS activities. The most active compounds in this series were found to be effective against pentylenetetrazole-induced convulsions, indicating their potential as anticonvulsant agents. The synthesis process is likely to involve multi-step reactions, including the formation of the pyrazolone core followed by the introduction of aryl groups at specific positions .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is crucial in determining their pharmacological properties. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments can be investigated using computational methods such as Gaussian09 software. The geometrical parameters obtained from such studies are generally in agreement with X-ray diffraction (XRD) data, providing a reliable model of the compound's structure. The molecular structure is also analyzed for stability, which arises from hyper-conjugative interactions and charge delocalization, as evidenced by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of the compound can be inferred from HOMO-LUMO analysis, which determines the charge transfer within the molecule. This analysis can reveal potential reactive sites and the likelihood of the compound undergoing certain chemical reactions. The molecular electrostatic potential (MEP) mapping further aids in identifying regions of the molecule that are prone to nucleophilic and electrophilic attacks, which is essential for understanding its chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its hyperpolarizability, are indicative of its potential role in nonlinear optics. The MEP analysis shows that the negative charge is concentrated around the carbonyl group, while the positive regions are over the aromatic rings. These properties, along with the compound's molecular docking studies, suggest that it might exhibit inhibitory activity against certain enzymes like triosephosphate isomerase (TPII), which could make it a candidate as an anti-neoplastic agent .
科学的研究の応用
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) focused on synthesizing a series of pyrazoline derivatives, including structures similar to the specified compound, using microwave irradiation methods. These compounds showed promising anti-inflammatory and antibacterial activities, suggesting potential applications in these areas (Ravula et al., 2016).
Structural Analysis and Isomorphism
Research by Swamy et al. (2013) discussed the isomorphism of structures related to the specified compound, indicating its potential for further structural and chemical analysis (Swamy et al., 2013).
Molecular Structure and Antimicrobial Activity
Sivakumar et al. (2021) conducted a comprehensive study on a molecule structurally similar to the specified compound, examining its molecular structure, spectroscopic properties, and antimicrobial activities. This research indicates the compound's potential in antimicrobial applications (Sivakumar et al., 2021).
Synthesis and Crystal Structures
A study by Loh et al. (2013) synthesized pyrazole compounds structurally akin to the specified compound and characterized their crystal structures. This research contributes to understanding the compound's structural properties (Loh et al., 2013).
Spectral Characterization and Antimicrobial Activity
Research by Shahana and Yardily (2020) involved the synthesis and characterization of compounds similar to the specified one, providing insights into their spectral properties and potential antibacterial activity (Shahana & Yardily, 2020).
DNA Interaction and Cytotoxicity Studies
Varma et al. (2020) conducted a study on N, S donor ligands, including a compound structurally related to the specified one, exploring their DNA interaction, cytotoxicity, and antimicrobial activities (Varma et al., 2020).
Central Nervous System Depressant Activity
Butler et al. (1984) synthesized a series of pyrazolines, similar to the specified compound, and evaluated them for central nervous system depressant activity, showcasing their potential in this area (Butler et al., 1984).
特性
IUPAC Name |
[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2OS/c21-14-9-7-13(8-10-14)17-12-18(15-4-1-2-5-16(15)22)24(23-17)20(25)19-6-3-11-26-19/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQUDQRQNFZVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

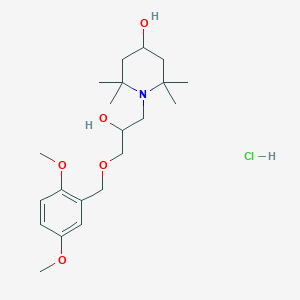
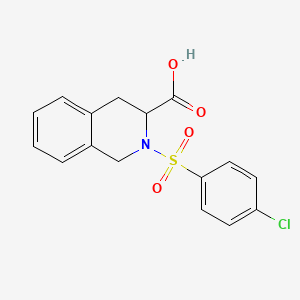

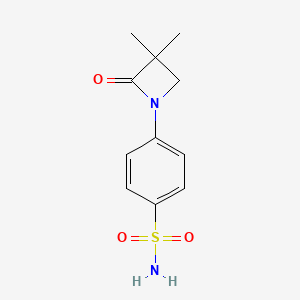
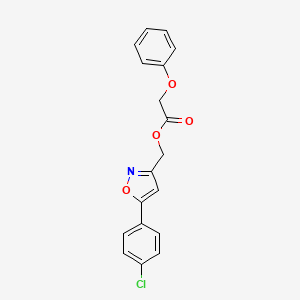

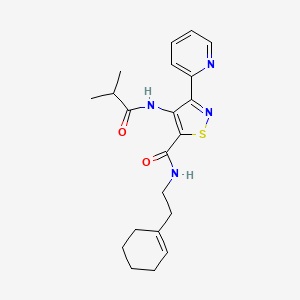
![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)
![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)
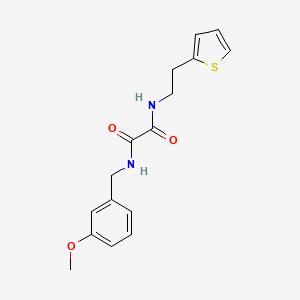
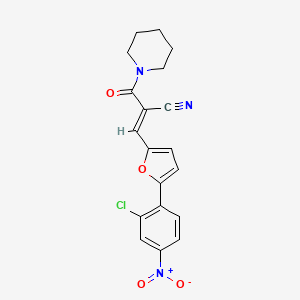
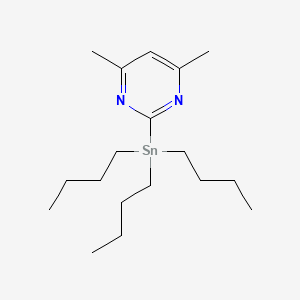
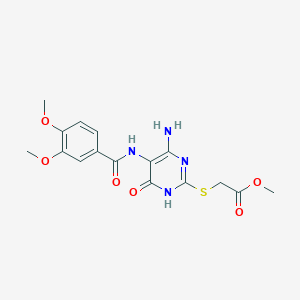
![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)